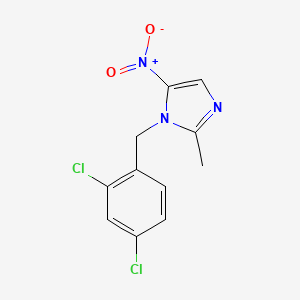

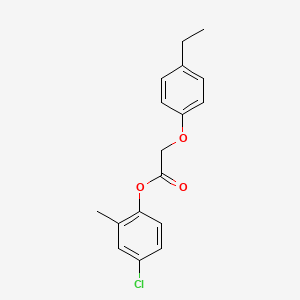

1-(2,4-dichlorobenzyl)-2-methyl-5-nitro-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of nitroimidazole derivatives, including 1-(2,4-dichlorobenzyl)-2-methyl-5-nitro-1H-imidazole, involves strategic functionalization of the imidazole ring. The presence of a nitro group along with other substituents significantly enhances the compound's solubility and bioavailability. Nitroimidazoles are synthesized through various chemical routes that may include reactions such as nucleophilic substitution, electrophilic aromatic substitution, and ring closure strategies among others. The precise synthesis route for this specific compound would likely involve the initial formation of the imidazole ring, followed by subsequent functionalization with the nitro group and other substituents (Meher, Sethy, & Rao, 2012).

Molecular Structure Analysis

The molecular structure of nitroimidazole derivatives is characterized by the presence of an imidazole ring, a five-membered ring containing two nitrogen atoms at non-adjacent positions. The nitro group and other substituents, such as the dichlorobenzyl group in 1-(2,4-dichlorobenzyl)-2-methyl-5-nitro-1H-imidazole, influence the electronic distribution and overall reactivity of the molecule. These structural features play a crucial role in the compound's interaction with biological targets and its chemical reactivity (Ciofalo, 2019).

Chemical Reactions and Properties

Nitroimidazoles undergo a variety of chemical reactions, influenced by their functional groups. The nitro group can participate in reduction reactions, while the imidazole ring can engage in nucleophilic substitutions and coordination with metal ions. The dichlorobenzyl substituent may also partake in electrophilic substitution reactions, depending on the reaction conditions and the presence of catalysts. The chemical properties of nitroimidazoles are extensively researched for their potential biological activities and for the synthesis of more complex molecules (Rossi* et al., 2014).

Physical Properties Analysis

The physical properties of nitroimidazoles, such as melting points, solubility in various solvents, and crystal structures, are significantly influenced by their molecular structures. The presence of a nitro group and other substituents affects the compound's polarity, solubility in water and organic solvents, and melting point. These properties are crucial for the compound's application in different fields, including its handling and formulation for potential uses (Bansal et al., 2016).

Chemical Properties Analysis

The chemical properties of 1-(2,4-dichlorobenzyl)-2-methyl-5-nitro-1H-imidazole, like other nitroimidazoles, include its reactivity towards both nucleophilic and electrophilic agents, the potential for ring-opening reactions, and its ability to form complexes with metals. These properties are foundational to understanding the compound's reactivity and its potential applications in various chemical reactions, including those leading to the synthesis of new compounds or materials (Sopan & Deshmukh, 2023).

科学的研究の応用

Inhibition of Aldehyde Dehydrogenase

1-(2,4-dichlorobenzyl)-2-methyl-5-nitro-1H-imidazole is related to compounds such as nitrefazole, which have shown significant inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This property suggests potential applications in studying and possibly treating conditions related to alcohol metabolism and dependence R. Klink, K. Pachler, R. Gottschlich, 1985.

Antimicrobial Activities

Derivatives of 1-(2,4-dichlorobenzyl)-2-methyl-5-nitro-1H-imidazole have shown interesting antimicrobial activities. Studies on vinyl-substituted 2-nitroimidazoles revealed significant antibacterial and antitrichomonal activity, highlighting their potential as therapeutic agents against microbial infections B. Cavalleri, G. Volpe, V. Arioli, 1977.

Synthesis and Reactivity Studies

Research on 1-methyl-2-chloromethyl-5-nitroimidazole, a structurally related compound, has provided insights into the reactivity and potential synthetic pathways of these molecules. Such studies contribute to the broader understanding of nitroimidazole chemistry, essential for developing new drugs and materials M. Crozet, J. Surzur, P. Vanelle, C. Ghiglione, J. Maldonado, 1985.

Denitrogenative Transannulation

The synthesis of imidazo[1,5-a]pyridines via denitrogenative transannulation of pyridotriazoles with nitriles, using catalysis, highlights a novel application in creating heterocyclic compounds. This method's efficiency and metal-free conditions make it a valuable technique for synthesizing imidazole derivatives A. Joshi, D. Mohan, S. Adimurthy, 2016.

Molecular Salts and Supramolecular Synthons

Studies on organic salts formed from noncovalent bonding between carboxylic acids, imidazole, and benzimidazole have led to the creation of supramolecular arrays with diverse structures. These findings have implications for designing molecular materials with specific properties, including those involving imidazole derivatives Shouwen Jin, Huan Zhang, Hui Liu, Xianhong Wen, Minghui Li, Da‐qi Wang, 2015.

特性

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-2-methyl-5-nitroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O2/c1-7-14-5-11(16(17)18)15(7)6-8-2-3-9(12)4-10(8)13/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGGFVJARIYNOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dichlorobenzyl)-2-methyl-5-nitro-1H-imidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5588758.png)

![1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5588774.png)

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5588792.png)

![4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B5588799.png)

![1-(3-chloro-4-methylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5588810.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5588815.png)

![1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5588818.png)

![5-[4-(dimethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5588822.png)

![3-[(7-chloro-4-quinolinyl)amino]benzoic acid](/img/structure/B5588830.png)

![ethyl cyano[(2-methoxy-5-methylphenyl)hydrazono]acetate](/img/structure/B5588847.png)